![molecular formula C6H7N3O B027896 1-(2-Aminopyrimidin-4-yl)ethanone CAS No. 106157-82-8](/img/structure/B27896.png)
1-(2-Aminopyrimidin-4-yl)ethanone
Overview
Description
“1-(2-Aminopyrimidin-4-yl)ethanone” is a chemical compound with the CAS Number: 106157-82-8 . It has a molecular weight of 137.14 and its IUPAC name is 1-(2-imino-1,2-dihydropyrimidin-4-yl)ethan-1-one . The compound is stored at a temperature of 28 C .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives, which includes “1-(2-Aminopyrimidin-4-yl)ethanone”, involves several steps . The process starts with acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . This is followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The InChI code for “1-(2-Aminopyrimidin-4-yl)ethanone” is 1S/C6H7N3O/c1-4(10)5-2-3-8-6(7)9-5/h2-3H,1H3,(H2,7,8,9) . The key for this InChI code is XDKSEDDZHXZRKQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“1-(2-Aminopyrimidin-4-yl)ethanone” has a molecular weight of 137.14 . It is stored at a temperature of 28 C .Scientific Research Applications
Protein Kinase Inhibition
“1-(2-Aminopyrimidin-4-yl)ethanone” has been identified as a key compound in the synthesis of derivatives that have potential inhibitory effects on protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups, playing a crucial role in various cellular processes such as cell division, metabolism, and signal transduction .
Synthesis of Diheteroarylketones
This compound is used in the synthesis of diheteroarylketones . Diheteroarylketones are a class of organic compounds that contain two different heteroaromatic rings connected by a ketone group . These compounds have been found to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties .
Development of CLK1 and DYRK1A Inhibitors
Research has shown that “1-(2-Aminopyrimidin-4-yl)ethanone” can be used in the development of nanomolar Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) inhibitors . These inhibitors have potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative disorders .
Study of Molecular Shape and Interactions
The planar structure of the pyridoquinazoline system, which includes “1-(2-Aminopyrimidin-4-yl)ethanone”, allows for the study of molecular shape and interactions . This can provide valuable insights into the design and synthesis of new heteroaromatic compounds with potential protein kinases inhibitory potencies .
Chemical Synthesis
“1-(2-Aminopyrimidin-4-yl)ethanone” is used in chemical synthesis processes . It’s a key intermediate in the production of various complex organic molecules .
Material Science Research
This compound can also be used in material science research . Its unique chemical properties make it a valuable tool in the development of new materials .
Safety and Hazards
Future Directions
The design of biologically active compounds based on isocytosine, which includes “1-(2-Aminopyrimidin-4-yl)ethanone”, has developed in several priority directions over the past 20 years . These include the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal drugs .
properties
IUPAC Name |
1-(2-aminopyrimidin-4-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-4(10)5-2-3-8-6(7)9-5/h2-3H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKSEDDZHXZRKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544317 | |
Record name | 1-(2-Aminopyrimidin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminopyrimidin-4-yl)ethanone | |
CAS RN |
106157-82-8 | |
Record name | 1-(2-Aminopyrimidin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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